molecular formula C14H18O B8622641 1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone

1-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone

Cat. No. B8622641
M. Wt: 202.29 g/mol
InChI Key: YXIIZVXPGZQGQP-UHFFFAOYSA-N
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Patent
US05231113

Procedure details

To a stirred solution of 2.44 g (11.96 mmol) of 2-(1-hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene in 35 ml of methylene chloride was added 6.75 g (17.9 mmol) of pyridinium dichromate and 330 mg (1.68 mmol) of pyridinium trifluoroacetate. The mixture was stirred at room temperature for 24 h and then diluted with 35 ml of low-boiling petroleum ether. The mixture was filtered through a short column of anhydrous MgSO4 and silica and the filtrate then concentrated in-vacuo to give the title compound as a colorless oil. PMR (CDCl3): δ 1.30 (6H, s), 1.60-1.70 (2H, m), 1.72-1.84 (2H, m), 2.56 (3H, s), 2.78 (2H, t, J~6.1 Hz), 7.08 (1H, d, J~7.8 Hz), 7.61 (1H, dd, J~7.8 Hz, 1.9 Hz), 7.93 (1H, d, J~1.9 Hz).
Name
2-(1-hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[CH:13]=[CH:12][C:11]2[CH2:10][CH2:9][CH2:8][C:7]([CH3:15])([CH3:14])[C:6]=2[CH:5]=1)[CH3:3].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.FC(F)(F)C([O-])=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[C:2]([C:4]1[CH:13]=[CH:12][C:11]2[CH2:10][CH2:9][CH2:8][C:7]([CH3:15])([CH3:14])[C:6]=2[CH:5]=1)(=[O:1])[CH3:3] |f:1.2.3,4.5|

Inputs

Step One
Name
2-(1-hydroxyethyl)-8,8-dimethyl-5,6,7,8-tetrahydronaphthalene
Quantity
2.44 g
Type
reactant
Smiles
OC(C)C1=CC=2C(CCCC2C=C1)(C)C
Name
Quantity
6.75 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
330 mg
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[NH+]1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
petroleum ether
Quantity
35 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short column of anhydrous MgSO4 and silica
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate then concentrated in-vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=2C(CCCC2C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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